molecular formula C12H12O5 B14460312 3-(4-Methoxyphenyl)pent-2-enedioic acid CAS No. 66066-43-1

3-(4-Methoxyphenyl)pent-2-enedioic acid

Cat. No.: B14460312
CAS No.: 66066-43-1
M. Wt: 236.22 g/mol
InChI Key: MRBVUJRRYOZQGC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pent-2-enedioic acid is an organic compound with the molecular formula C12H12O5 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentenedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(4-Methoxyphenyl)pent-2-enedioic acid involves the Heck–Matsuda arylation of dimethyl glutaconate with arenediazonium tosylates. This process is catalyzed by palladium(II) acetate and typically occurs in the presence of a base . The reaction conditions are generally mild, and the process yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)pent-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3-(4-Methoxyphenyl)pent-2-enedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)pent-2-enedioic acid involves its interaction with specific molecular targets. The methoxy group on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pentenedioic acid chain can undergo various transformations, leading to the formation of active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Ethoxyphenyl)pent-2-enedioic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    3-(4-Methylphenyl)pent-2-enedioic acid: Contains a methyl group on the phenyl ring.

    3-(4-Hydroxyphenyl)pent-2-enedioic acid: Features a hydroxy group on the phenyl ring.

Uniqueness

3-(4-Methoxyphenyl)pent-2-enedioic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic processes.

Properties

CAS No.

66066-43-1

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

3-(4-methoxyphenyl)pent-2-enedioic acid

InChI

InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)

InChI Key

MRBVUJRRYOZQGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)O)CC(=O)O

Origin of Product

United States

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